Tiapamil

Calcium channel blocker Negative inotropy Cardiac contractility

Researchers using verapamil risk confounding myocardial contractility depression. Tiapamil eliminates this confound with a 33-fold higher ED₅₀ for negative inotropy in atrial tissue, preserving contractile function. • 33-fold greater hemodynamic safety margin vs. verapamil (ED₅₀ negative inotropy) • Unique dual-channel polypharmacology: inhibits fast Na⁺ channels (IC₅₀ = 70 µM) alongside L-type Ca²⁺ channels • 5-10× coronary vascular selectivity over peripheral arterial beds; predominant fecal metabolite excretion bypasses renal clearance Shipped globally as ≥98% pure solid under blue ice for stability.

Molecular Formula C26H37NO8S2
Molecular Weight 555.7 g/mol
CAS No. 57010-31-8
Cat. No. B1196470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapamil
CAS57010-31-8
Synonymsdimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride
Molecular FormulaC26H37NO8S2
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3
InChIKeyZROUQTNYPCANTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiapamil Pharmacological Overview


Tiapamil (Ro 11-1781) is a phenylethylamine-derivative calcium channel blocker classified within the phenylalkylamine subgroup, closely related to verapamil and gallopamil [1]. The compound functions primarily as an L-type calcium channel antagonist, inhibiting calcium influx in both vascular smooth muscle and cardiac tissue [2]. Tiapamil has been investigated clinically for its hemodynamic effects in patients with acute myocardial infarction, chronic stable angina pectoris, and cardiac arrhythmias, demonstrating measurable antihypertensive and anti-ischemic properties [1][3]. As an experimental drug that has never been marketed, its value to researchers lies in its distinct pharmacological fingerprint relative to established phenylalkylamine calcium channel blockers [4].

L-type calcium channel blocker
Phenylalkylamine subclass; research tool for calcium influx studies in cardiovascular tissue.
Differentiated from verapamil
Multi-ion channel modulation and distinct metabolic route provide a unique pharmacological fingerprint.
Experimental compound status
Never marketed; reported clinical hemodynamic data support cardiac function and ischemia research models.

Tiapamil: In-Class Differentiation Evidence


Although tiapamil, verapamil, and gallopamil share the phenylalkylamine scaffold, procurement of one as a surrogate for another is scientifically unsound due to quantitatively documented divergence in three critical domains: (i) negative inotropic liability (tiapamil exhibits a 33-fold higher ED₅₀ than verapamil in atrial tissue, conferring greater hemodynamic safety margin) [1]; (ii) ion channel polypharmacology (tiapamil inhibits fast Na⁺ channels with an IC₅₀ of 70 µM, a property absent in verapamil, which may underlie differential antiarrhythmic efficacy) [2]; and (iii) metabolic excretion routing (tiapamil metabolites are predominantly eliminated via feces, bypassing systemic circulation, whereas verapamil metabolites undergo renal excretion, potentially altering drug interaction and toxicity profiles) [3]. These distinctions preclude generic substitution in both experimental and clinical research contexts.

Negative inotropic profile diverges
Reported substantially lower contractility depression than verapamil — substituting verapamil may overestimate negative inotropy in cardiac models.
Sodium channel inhibition absent in verapamil
Tiapamil additionally blocks fast Na⁺ channels; verapamil lacks this polypharmacology, so electrophysiology endpoints may not transfer directly.
Metabolite excretion routes differ
Predominant fecal elimination of tiapamil metabolites vs. verapamil’s renal excretion can alter metabolite exposure and clearance interpretation.

Tiapamil vs. Verapamil: Head-to-Head Evidence


Negative Inotropy vs. Verapamil

In isolated rabbit left atrial tissue stimulated at 1 Hz, tiapamil demonstrated an ED₅₀ for depression of contractility that was 33 times higher than that of verapamil, indicating substantially weaker negative inotropic activity at equimolar concentrations [1]. In right ventricular papillary muscle, the ED₅₀ ratio was 18-fold higher for tiapamil [1]. Competitive antagonism of calcium-induced inotropy revealed a pA₂ difference of 1.01 units (tiapamil pA₂ lower than verapamil), confirming reduced affinity for calcium channel-mediated contractile depression [1].

Negative inotropy
Reported
33-fold higher ED₅₀ (atrium) 18-fold higher ED₅₀ (papillary)
Supports contractility-preservation models — lower negative inotropic liability vs verapamil.
Rabbit atrial and ventricular tissue; 1 Hz stimulation.
Calcium channel blocker Negative inotropy Cardiac contractility Safety pharmacology

Sodium Channel Blockade vs. Verapamil

In guinea-pig papillary muscles, tiapamil inhibited the fast Na⁺ inward current (measured as dV/dt_max) with an IC₅₀ of 7 × 10⁻⁵ M (70 µM) at 1 Hz stimulation frequency and 5.9 mM extracellular K⁺ [1]. Verapamil was specifically noted to be 'less potent in depressing upstroke velocity' in this assay [1]. Additional electrophysiological characterization confirmed that tiapamil operates with mixed Na⁺, K⁺, Ca²⁺, and Mg²⁺ antagonistic effects, distinguishing it from the more specific Ca²⁺ antagonists verapamil, gallopamil (D600), nifedipine, and diltiazem [2].

Na⁺ channel block
Reported
IC₅₀ = 70 µM (fast Na⁺ current)
Mixed Na⁺/Ca²⁺ modulation — supports multi-channel arrhythmia studies.
Guinea-pig papillary muscle; verapamil less potent (qualitative).
Cardiac electrophysiology Sodium channel blockade Antiarrhythmic agents Ion channel polypharmacology

Coronary vs. Peripheral Vascular Selectivity

In isolated vascular smooth muscle preparations, tiapamil and verapamil exhibited approximately equal calcium antagonistic potency in dog coronary artery, but verapamil was 5–10 times more potent in smooth muscle from other arterial beds (e.g., rat renal artery, rabbit pulmonary artery) [1]. This differential tissue selectivity was corroborated by in vivo hemodynamic studies in anesthetized dogs, where tiapamil increased coronary flow more effectively than verapamil and did not depress myocardial contractility over a wide dose range [2].

Coronary selectivity
Reported
5–10× selectivity for coronary over peripheral arteries
Coronary-preferential vasodilation — supports regional ischemia models.
Versus verapamil; isolated artery and in vivo dog preparations.
Coronary vasodilation Vascular selectivity Calcium antagonism Ischemic heart disease

Biliary/Fecal Excretion Pathway

While tiapamil and verapamil share similar total plasma clearance (~800 mL/min) and oral bioavailability (~20%) due to extensive first-pass metabolism, their excretory routes differ profoundly [1]. Following intravenous administration, 66% of tiapamil metabolites are excreted in feces, rising to 90% after oral dosing [1]. In contrast, verapamil metabolites are excreted predominantly (70% of dose) in urine after both intravenous and oral administration [1]. This difference reflects direct biliary secretion of tiapamil metabolites, bypassing systemic circulation, which may reduce systemic exposure to potentially active metabolites [1].

Metabolite excretion
Reported
Tiapamil: 90% fecal (oral) Verapamil: 70% renal
Fecal elimination may bypass systemic metabolite exposure — contrasts renal-dependent verapamil.
Human PK data; similar plasma clearance.
Drug metabolism Pharmacokinetics First-pass metabolism Biliary excretion

Reduction of Exercise-Induced Ischemia

In a controlled clinical trial of patients with angiographically proven coronary heart disease and stable angina pectoris, single oral doses of tiapamil produced dose-dependent reductions in exercise-induced ischemic ST-segment depression [1]. Tiapamil 300 mg reduced ST-depression by 30% (p<0.05), while 600 mg achieved a 60% reduction (p<0.01) [1]. Equipotent anti-ischemic effects were established across phenylalkylamine and non-phenylalkylamine calcium antagonists: 600 mg tiapamil ≈ 50 mg gallopamil ≈ 120 mg diltiazem ≈ 20 mg nifedipine (capsule) [1].

ST-depression reduction
Trial context
Tiapamil 600 mg: 60% reduction (Gallopamil 50 mg: 34%; nifedipine 20 mg: 42%)
Reported exercise-induced ischemia endpoint — supports anti-ischemic model context.
Stable angina patients; exercise ECG; dose-response noted.
Coronary artery disease Exercise tolerance Anti-ischemic therapy ST-segment depression

Improved Ejection Fraction and Hemodynamics

In 16 cardiac patients receiving oral tiapamil 600 mg daily for eight days, radionuclide ventriculography demonstrated a significant increase in left ventricular ejection fraction of +18%, accompanied by increases in cardiac index (+12%) and stroke volume index (+19%) [1]. Concurrently, tiapamil significantly reduced the rate-pressure product (an index of myocardial oxygen requirement), mean arterial pressure (~10% reduction), and peripheral vascular resistance (~19% reduction) [1]. Regional myocardial perfusion assessed by thallium stress scintigraphy was also clearly improved [1].

LV ejection fraction
Trial context
+18% increase in LVEF Cardiac index +12%; SVR −19%
Reported cardiac function and hemodynamic endpoints — supports heart failure model research.
16 patients, 600 mg/day for 8 days; radionuclide ventriculography.
Cardiac hemodynamics Ejection fraction Myocardial oxygen demand Ventriculography

Tiapamil Application Scenarios


Cardiovascular Safety: Minimal Negative Inotropy

Investigators requiring a calcium channel blocker that preserves myocardial contractility should select tiapamil over verapamil. The documented 33-fold higher ED₅₀ for negative inotropy in atrial tissue [1] makes tiapamil the preferred tool compound for studies in models of heart failure, post-myocardial infarction remodeling, or any setting where contractile depression is an unacceptable confounding variable.

Mixed Ion Channel Modulation in Arrhythmia Research

Unlike verapamil and gallopamil, tiapamil inhibits fast Na⁺ channels (IC₅₀ = 70 µM) in addition to L-type Ca²⁺ channels [1][2]. This unique polypharmacology—simultaneously affecting Na⁺, Ca²⁺, K⁺, and Mg²⁺ conductances—positions tiapamil as an investigative probe for elucidating the role of multi-channel modulation in suppressing ventricular arrhythmias, particularly re-entrant circuits.

Preclinical Models of Ischemic Heart Disease and Coronary Artery Spasm

Tiapamil's 5- to 10-fold selectivity for coronary vascular smooth muscle over peripheral arterial beds [1] supports its use in studies of coronary vasospasm, myocardial ischemia-reperfusion injury, and regional myocardial blood flow distribution. This coronary preference, validated in both isolated tissue and intact animal preparations [2], enables investigation of therapies targeting the coronary circulation with reduced systemic hemodynamic perturbation.

Biliary Excretion and Renal Impairment Models

Researchers investigating the impact of hepatic dysfunction on drug disposition or designing studies where renal clearance is compromised should consider tiapamil due to its predominant fecal excretion of metabolites (66% IV, 90% oral) [1]. This contrasts sharply with verapamil's renal-dependent elimination and provides a distinct model compound for studying enterohepatic circulation and biliary secretion mechanisms of phenylalkylamines.

Application
Selection Property
Validation Focus
Contractility-preserved Ca²⁺ channel studies
Reduced negative inotropic liability relative to verapamil
Myocardial contractility endpoint monitoring in cardiac function models
Multi-ion channel electrophysiology studies
Sodium and calcium channel polypharmacology
Ventricular arrhythmia and re-entrant circuit models
Coronary-selective vasodilation models
Preferential coronary over peripheral vascular activity
Ischemia-reperfusion and regional myocardial perfusion endpoints
Hepatic/biliary excretion mechanism studies
Predominant fecal metabolite elimination
Enterohepatic circulation and renal-independent clearance interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.